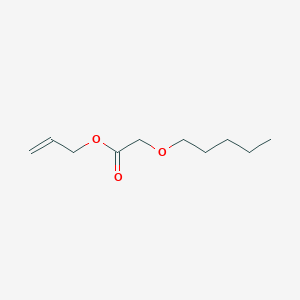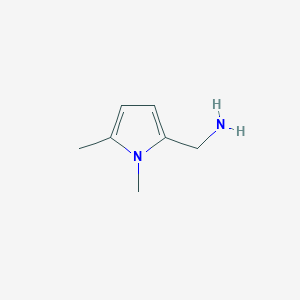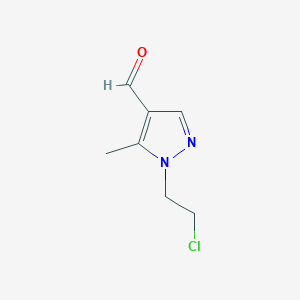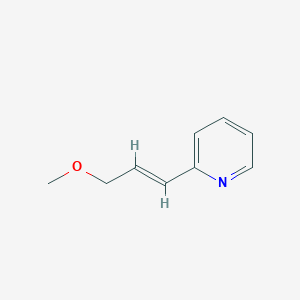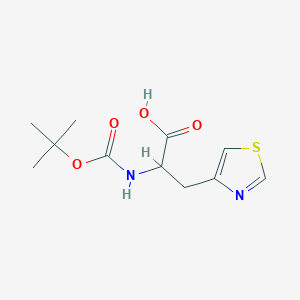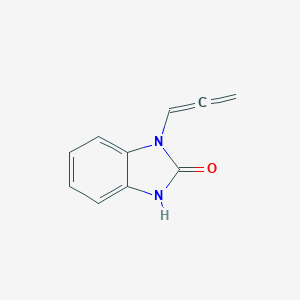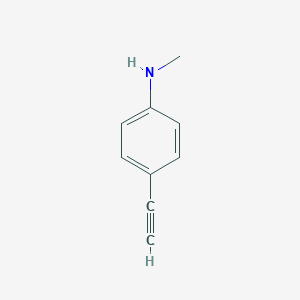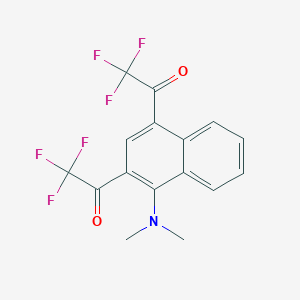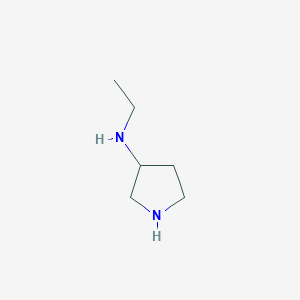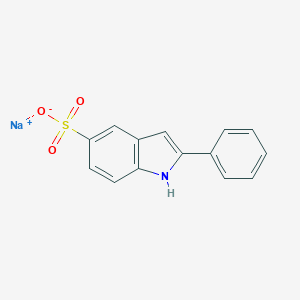
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol, also known as 2-Pyridylacetylene, is a chemical compound with the molecular formula C9H7NO. It is a yellow solid that is soluble in organic solvents like ethanol and chloroform. This compound has garnered attention due to its potential applications in scientific research, particularly in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It also inhibits the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Additionally, (Z)-3-(pyridin-2-yl)prop-2-en-1-ol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and enhances the antioxidant capacity of cells. Additionally, (Z)-3-(pyridin-2-yl)prop-2-en-1-ol has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-3-(pyridin-2-yl)prop-2-en-1-ol in lab experiments include its ease of synthesis, low toxicity, and potential applications in drug discovery. However, its limitations include its low solubility in water and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
Several future directions can be pursued in the research of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol. These include the development of more potent derivatives with improved pharmacokinetic properties, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its mechanism of action on other enzymes and signaling pathways. Additionally, the use of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol as a tool in chemical biology and medicinal chemistry can be further explored.
Aplicaciones Científicas De Investigación
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol has shown potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Several studies have focused on the development of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol derivatives as potential drug candidates for the treatment of various diseases.
Propiedades
Número CAS |
113985-62-9 |
|---|---|
Nombre del producto |
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol |
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
(Z)-3-pyridin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3- |
Clave InChI |
SDTYYJCFJVDMLT-HYXAFXHYSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=C\CO |
SMILES |
C1=CC=NC(=C1)C=CCO |
SMILES canónico |
C1=CC=NC(=C1)C=CCO |
Sinónimos |
2-Propen-1-ol,3-(2-pyridinyl)-,(Z)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

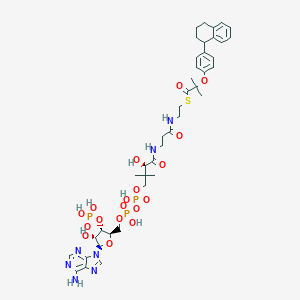
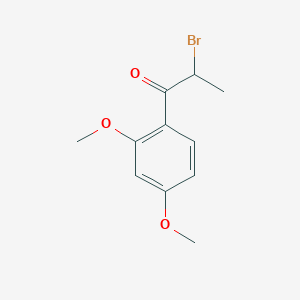
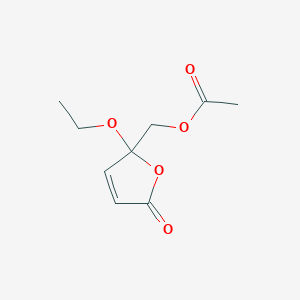
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
